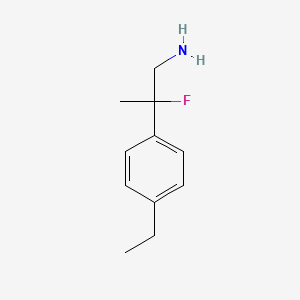
2-(4-Ethylphenyl)-2-fluoropropan-1-amine
Übersicht
Beschreibung
2-(4-Ethylphenyl)-2-fluoropropan-1-amine is a useful research compound. Its molecular formula is C11H16FN and its molecular weight is 181.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-Ethylphenyl)-2-fluoropropan-1-amine is an organic compound with the molecular formula and a molecular weight of 181.25 g/mol. Its structure features a 4-ethylphenyl group and a fluorine atom attached to a propan-1-amine backbone. This compound exhibits unique chemical properties due to its trigonal pyramidal geometry around the nitrogen atom, influenced by the presence of a lone pair of electrons. The biological activity of this compound is currently under investigation, with implications for pharmacological applications due to its structural similarities to other bioactive compounds.
The synthesis of this compound typically involves several steps that require careful control of reaction conditions, including temperature and pH, to achieve high yields and purity. The compound can act as a base, reacting with acids to form salts, which may be relevant in its biological interactions.
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests potential interactions with specific receptors or enzymes. Similar compounds have been shown to affect various biological targets, indicating that further studies are necessary to elucidate its specific effects and therapeutic potential.
Potential Biological Targets
- Receptors : The compound may interact with neurotransmitter receptors, given its structural analogies to known psychoactive substances.
- Enzymes : Preliminary findings suggest that it might inhibit or activate certain enzymes involved in metabolic pathways.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-Bromophenyl)-2-fluoropropan-1-amine | Contains a bromine atom instead of an ethyl group | May exhibit different reactivity profiles |
| 2-(4-Methylphenyl)-2-fluoropropan-1-amine | Has a methyl group instead of an ethyl group | Potentially different biological activities |
| 2-(4-Chlorophenyl)-2-fluoropropan-1-amines | Contains a chlorine atom | Different substitution patterns compared to ethyl |
The distinct combination of functional groups in this compound could influence its reactivity and biological activity differently than other similar compounds.
Case Studies and Research Findings
While specific case studies focusing exclusively on this compound are sparse, related research highlights the importance of structure-activity relationships (SAR) in drug development. For instance, studies on microtubule-stabilizing agents have shown that modifications in phenolic structures can significantly alter their efficacy against neurodegenerative diseases . This suggests that similar investigations into this compound could yield valuable insights into its potential therapeutic roles.
Future Directions
Further research is essential to fully characterize the biological activity of this compound. Suggested areas for future studies include:
- In vitro assays : To test the compound's effects on various cell lines.
- In vivo studies : To evaluate pharmacokinetics and pharmacodynamics.
- Mechanistic studies : To determine specific interactions with biological targets.
Eigenschaften
IUPAC Name |
2-(4-ethylphenyl)-2-fluoropropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-3-9-4-6-10(7-5-9)11(2,12)8-13/h4-7H,3,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXJWQDKPHJXAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















